![molecular formula C10H14ClN B144652 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 111661-47-3](/img/structure/B144652.png)
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. The synthetic strategies for constructing the core scaffold of THIQs have been discussed in various studies .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline analogs plays a crucial role in their biological activities. The structural-activity relationship (SAR) of these compounds has been studied extensively .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are complex and diverse. These reactions are crucial for the synthesis of novel THIQ analogs with potent biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline analogs are important for understanding their behavior in different environments. For example, the compound 1,2,3,4-Tetrahydroisoquinoline has a molecular weight of 227.69 g/mol .
Scientific Research Applications
Neurodegenerative Diseases
4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl has been studied for its potential role in neurodegenerative diseases. It is suggested that endogenous monoamine oxidase (MAO) inhibitors like 1-Methyl-1,2,3,4-tetrahydroisoquinoline may play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain . Additionally, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous compound related to 4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl, has been described as preventing the neurotoxic effect of certain neurotoxins and is enzymatically formed in the brain . This compound demonstrates neuroprotective activity and has shown an antidepressant-like effect following systemic administration in rats .
Parkinson’s Disease
In the context of Parkinson’s disease (PD), studies have indicated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline can induce the formation of Lewy bodies , which are characteristic of PD. Furthermore, it has been investigated for its effects on pre-synaptic dopamine transporters (DATs) and its potential parkinsonism-preventing effect .
Inhibitors of Biological Interactions
The compound has also been explored for its use as an inhibitor in biological interactions. For instance, THIQ-based small-molecule inhibitors have been designed to target the PD-1/PD-L1 protein-protein interaction (PPI), which is significant in immunotherapy .
Infective Pathogens
Isoquinoline alkaloids and their derivatives like THIQ have shown diverse biological activities against various infective pathogens . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
Mechanism of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation. 1MeTIQ inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIBBSJVOAXLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548080 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
111661-47-3 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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